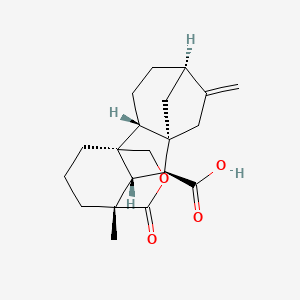

GA15 (closed lactone form)

Vue d'ensemble

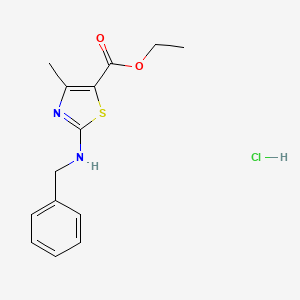

Description

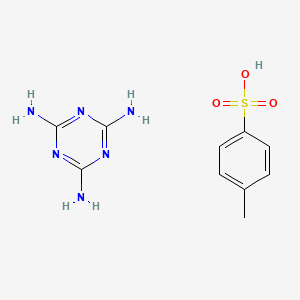

GA15 (closed lactone form) is a C20-gibberellin, a gibberellin monocarboxylic acid, and a lactone. It is a natural product found in Solanum tuberosum and Aralia cordata. It is also used as an aqueous solution of glutaraldehyde in AQUCARTM GA 15 Water Treatment Microbiocide, which is effective in controlling slime-forming bacteria, sulfate-reducing bacteria, and algae in water cooling towers, air washers, pasteurizers, and other recirculating water systems .

Applications De Recherche Scientifique

Controlled Drug-Release Systems

Lactones, including GA15, have been investigated for their potential use in controlled drug-release systems. Due to their cyclic structure, lactones can be designed to degrade over time, releasing the encapsulated drug gradually. Researchers explore their compatibility with different drugs, aiming for precise and sustained drug delivery .

Resorbable Surgical Threads

The biodegradability of lactones makes them suitable for resorbable surgical threads. GA15, when polymerized, could serve as a material for sutures that gradually break down in the body, eliminating the need for removal after wound healing .

Implants and Tissue Scaffolds

Lactone-based polymers, including GA15 derivatives, are being investigated for use in implants and tissue scaffolds. These materials can provide mechanical support during tissue regeneration and eventually degrade, minimizing long-term foreign body reactions .

Drug Development

GA15 and related lactones may serve as building blocks for novel drug molecules. Researchers explore their chemical modifications to create compounds with specific pharmacological properties. These efforts include investigating their interactions with biological targets and assessing their potential therapeutic applications .

Biomedical Coatings

Lactone-based polymers can be used as coatings for medical devices, such as stents or implants. These coatings enhance biocompatibility, reduce inflammation, and prevent adverse reactions at the implant site .

Three-Dimensional Structures

Researchers have explored the use of lactone-based derivatives, including GA15, in creating three-dimensional structures. These structures find applications in tissue engineering, where they mimic natural extracellular matrices and support cell growth and differentiation .

Safety and Hazards

When used as an ingredient in AQUCARTM GA 15 Water Treatment Microbiocide, it is recommended to avoid contact with skin and eyes, and to handle it in accordance with good industrial hygiene and safety practice . More specific safety and hazard information for GA15 (closed lactone form) is not provided in the retrieved documents.

Mécanisme D'action

Target of Action

GA15, also known as (1R,2R,5R,8R,9S,10S,11R)-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylic acid, is a gibberellin, a class of tetracyclic diterpenoid phytohormones . The primary targets of GA15 are the DELLA proteins, which restrain plant growth . GA15 interacts with these proteins to promote growth by overcoming DELLA-mediated growth restraint .

Mode of Action

The mode of action of GA15 involves the cytochrome P450 (CYP) monooxygenase, specifically CYP112 . CYP112 catalyzes the combined demethylation and γ-lactone ring-forming transformation in bacterial gibberellin biosynthesis . This transformation involves the use of the ferryl-oxo (Compound I) from the CYP catalytic cycle .

Biochemical Pathways

The biochemical pathway of GA15 involves similar transformations in plants and bacteria . One hallmark transformation in GA biosynthesis is the conversion of 20-carbon GAs to the 19-carbon GAs, involving the combined loss of a methyl group and formation of an intramolecular γ-lactone bridge . This complex multi-step reaction is catalyzed by CYP112 in bacteria .

Pharmacokinetics

The ability of cyp112 to hydroxylate the γ-lactone form of ga15 suggests that it may undergo further oxygenation in the final conversion of ga24 to ga9 .

Result of Action

The result of GA15’s action is the production of gibberellins, essential hormones in plants . These hormones regulate many aspects of plant development, including seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds .

Action Environment

The action of GA15 is influenced by environmental factors. Additionally, the acidic environment in cellular compartments can drive the equilibrium of the lactone state towards the active closed form .

Propriétés

IUPAC Name |

(1R,2R,5R,8R,9S,10S,11R)-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-11-8-20-9-12(11)4-5-13(20)19-7-3-6-18(2,17(23)24-10-19)15(19)14(20)16(21)22/h12-15H,1,3-10H2,2H3,(H,21,22)/t12-,13+,14-,15-,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCOJKLBLFWFNI-CXXOJBQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GA15 (closed lactone form) | |

CAS RN |

13744-18-8 | |

| Record name | Gibberellin A15 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13744-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gibberellin A15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013744188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-Pyrrolo[2,3-b]quinoxaline](/img/structure/B577103.png)

![6H-[1,3]Thiazolo[5,4-g][1,4]benzothiazine](/img/structure/B577104.png)